molecular formula C16H30O B580881 10Z-Hexadecenal CAS No. 68279-24-3

10Z-Hexadecenal

Cat. No.: B580881
CAS No.: 68279-24-3
M. Wt: 238.415
InChI Key: NBLCOWKIHZCSCF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 10Z-Hexadecenal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to the corresponding carboxylic acid.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce this compound to the corresponding alcohol.

    Substitution: Nucleophilic reagents can be used to substitute the aldehyde group with other functional groups.

Major Products Formed:

Scientific Research Applications

10Z-Hexadecenal has several scientific research applications, including:

Mechanism of Action

The mechanism by which 10Z-Hexadecenal exerts its effects involves its interaction with specific molecular targets and pathways. It acts as a pheromone by binding to receptors in the olfactory system of insects, thereby influencing their behavior. The compound has been shown to attract certain moth species, making it a potential tool for pest control .

Comparison with Similar Compounds

Properties

IUPAC Name

(Z)-hexadec-10-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,16H,2-5,8-15H2,1H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLCOWKIHZCSCF-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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